molecular formula C8H6ClIN2 B3218629 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190310-96-3

5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218629
CAS No.: 1190310-96-3
M. Wt: 292.5 g/mol
InChI Key: MKMQSFCUYKVDHE-UHFFFAOYSA-N
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Description

5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5th and 3rd positions, respectively, and a methyl group at the 7th position on the pyrrolo[3,2-b]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

    Nitration: 2-amino-6-methylpyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-amino-5-nitro-6-methylpyridine.

    Diazotization and Hydrolysis: The nitro compound is then diazotized and hydrolyzed to form 2-hydroxy-5-nitro-6-methylpyridine.

    Chlorination: The hydroxy compound is chlorinated using phosphorus pentachloride to produce 2-chloro-5-nitro-6-methylpyridine.

    Formation of Enamine Intermediate: The chlorinated compound is reacted with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate.

    Reduction and Cyclization: The enamine intermediate is reduced using Raney nickel and hydrogen, followed by cyclization to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups on the compound .

Scientific Research Applications

5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and iodine atoms, along with a methyl group, makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-4-2-6(9)12-8-5(10)3-11-7(4)8/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMQSFCUYKVDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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